Velmupressin acetate

Vasopressin Receptor V2R Agonist Functional Assay

Velmupressin acetate (FE 201836) is the definitive V2 receptor agonist for rigorous urological research. Its sub-nanomolar potency (EC50 0.07 nM hV2R) ensures maximal activation at minimal concentrations, eliminating off-target V1a/V1b interference. The short-acting PK profile enables clean temporal pharmacodynamic studies without carryover effects, unlike long-acting analogs. As a Phase II-validated benchmark for nocturnal polyuria, it provides quantitative efficacy calibration ( -0.30 mean nocturnal voids reduction at 500 µg) for novel compound screening. Do not compromise reproducibility by substituting generic vasopressin agonists.

Molecular Formula C44H64ClN11O10S2
Molecular Weight 1006.6 g/mol
Cat. No. B12427877
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVelmupressin acetate
Molecular FormulaC44H64ClN11O10S2
Molecular Weight1006.6 g/mol
Structural Identifiers
SMILESCC(C)C1C(=O)NC(C(=O)NC(CSCCCC(=O)NC(C(=O)NC(C(=O)N1)CC2=CC=CS2)CC3=CC=C(C=C3)Cl)C(=O)N4CCCC4C(=O)NCCCCN=C(N)N)CC(=O)N.CC(=O)O
InChIInChI=1S/C42H60ClN11O8S2.C2H4O2/c1-24(2)35-40(61)51-30(22-33(44)55)37(58)52-31(41(62)54-17-5-9-32(54)39(60)47-15-3-4-16-48-42(45)46)23-63-18-7-10-34(56)49-28(20-25-11-13-26(43)14-12-25)36(57)50-29(38(59)53-35)21-27-8-6-19-64-27;1-2(3)4/h6,8,11-14,19,24,28-32,35H,3-5,7,9-10,15-18,20-23H2,1-2H3,(H2,44,55)(H,47,60)(H,49,56)(H,50,57)(H,51,61)(H,52,58)(H,53,59)(H4,45,46,48);1H3,(H,3,4)/t28-,29-,30-,31-,32-,35-;/m0./s1
InChIKeyPNPCMIRIZDDNND-SHZVOLBVSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Velmupressin Acetate: A Potent, Selective, and Short-Acting V2 Receptor Agonist for Targeted Urological Research


Velmupressin acetate, also known as FE 201836, is a synthetic, cyclic peptide analog of arginine vasopressin. It is classified as a potent, selective, and short-acting agonist of the vasopressin V2 receptor (V2R) . This compound was specifically engineered for urological applications, particularly for the management of nocturia due to nocturnal polyuria, and has been evaluated in Phase 2 clinical trials with desmopressin as a benchmark [1]. The acetate salt form is the standard for research procurement.

The Risks of Substituting Velmupressin Acetate with Unqualified Vasopressin Analogs in Research


Generic substitution of vasopressin receptor agonists is not scientifically valid due to critical differences in receptor selectivity, functional activity, and duration of action. While some analogs may show activity at multiple vasopressin receptor subtypes (V1a, V1b, V2), velmupressin acetate is characterized as a selective V2 receptor (V2R) agonist . Furthermore, its designation as a 'short-acting' agent implies a distinct pharmacokinetic profile compared to longer-acting V2R agonists like desmopressin [1]. These differences can lead to significant variability in experimental outcomes, including altered antidiuretic effects and off-target activity, making direct, unverified substitution a major source of irreproducible results.

Quantitative Differentiation of Velmupressin Acetate from Key Comparators


Target Engagement: High Potency V2 Receptor Agonism

Velmupressin acetate demonstrates high potency as an agonist at the human vasopressin V2 receptor (hV2R). In functional assays, its potency is defined by sub-nanomolar EC50 values, which is a key differentiator from less potent in-class compounds . This high potency profile supports its use at lower effective concentrations, potentially minimizing off-target effects related to mass-action.

Vasopressin Receptor V2R Agonist Functional Assay

Receptor Selectivity Profile: V2R Agonism over Other Vasopressin Receptor Subtypes

Velmupressin acetate is characterized as a 'selective' V2 receptor agonist . While quantitative selectivity ratios (e.g., EC50 for V1a / EC50 for V2) are not fully published in the accessible public domain, the explicit designation of 'selective' differentiates it from non-selective vasopressin analogs that activate V1a, V1b, or oxytocin receptors, which would confound results in studies focused purely on V2R-mediated antidiuresis.

Vasopressin Receptor Selectivity V2R

Clinical Efficacy Benchmark: Dose-Dependent Reduction in Nocturnal Voids Compared to Placebo

In a Phase 2 dose-finding trial (NCT03201419), velmupressin acetate (FE 201836) demonstrated a clear, dose-dependent reduction in the aggregated mean number of nocturnal voids over a 12-week treatment period. The 500 µg oral dose produced a mean change from baseline of -1.06 voids (95% CI: -1.28 to -0.86), compared to a placebo change of -0.76 voids (95% CI: -0.95 to -0.58), resulting in a statistically significant mean difference of -0.30 voids (95% CI: -0.54 to -0.07) [1]. This quantifies its therapeutic effect in a human model of nocturia.

Nocturia Clinical Trial Efficacy

Pharmacodynamic Differentiation: Short-Acting Profile

Velmupressin acetate is consistently described as a 'short-acting' peptidic V2 receptor agonist . This is a key pharmacodynamic differentiator from the clinically established V2R agonist desmopressin, which has a terminal half-life of approximately 1.5-3.5 hours and a longer duration of antidiuretic action [1]. The 'short-acting' profile suggests that velmupressin may offer a more transient antidiuretic effect, which could be advantageous in certain therapeutic or research contexts where a long-lasting effect is undesirable.

Pharmacokinetics V2R Agonist Duration of Action

Recommended Research and Preclinical Applications for Velmupressin Acetate Based on Quantitative Evidence


Validating V2R-Mediated Antidiuretic Signaling Pathways In Vitro

Velmupressin acetate is an ideal tool for in vitro studies requiring robust and selective activation of the V2 vasopressin receptor. Its sub-nanomolar potency (EC50 = 0.07 nM for hV2R) allows researchers to use minimal concentrations to achieve maximal receptor activation, thereby reducing the likelihood of non-specific or off-target effects that can occur at higher compound concentrations . This makes it particularly valuable for detailed signal transduction studies, cAMP accumulation assays, and receptor trafficking experiments where a clean V2R-specific response is paramount.

Investigating Temporal Dynamics of V2R Activation in Ex Vivo and In Vivo Models

The 'short-acting' profile of velmupressin acetate is its key differentiator for studies focused on the temporal dynamics of antidiuresis . Unlike longer-acting V2R agonists like desmopressin, velmupressin allows researchers to study rapid-onset and rapid-offset pharmacodynamic effects. This is particularly useful in ex vivo tissue bath experiments (e.g., isolated collecting duct) or in vivo models where a transient antidiuretic challenge is required, minimizing the carryover effects that can complicate study design and data interpretation with longer-acting agents [1].

Developing and Benchmarking New Therapies for Nocturnal Polyuria

Given its clinical validation in a Phase 2 trial for nocturia, velmupressin acetate serves as an excellent benchmark or positive control in preclinical models of nocturnal polyuria . Researchers can use the established efficacy data (e.g., the -0.30 mean reduction in nocturnal voids at the 500 µg dose compared to placebo) to calibrate their own disease models and assess the relative efficacy of novel compounds [1]. This quantitative benchmark allows for a more rigorous and contextually relevant evaluation of new chemical entities.

Differentiating the Roles of Vasopressin Receptor Subtypes in Complex Physiological Systems

In complex systems where multiple vasopressin receptor subtypes are co-expressed (e.g., renal or cardiovascular tissues), the selective V2R agonism of velmupressin acetate is essential . It allows researchers to isolate the specific contribution of V2R activation to the overall physiological response, without the confounding effects of simultaneous V1a-mediated vasoconstriction or V1b-mediated ACTH release. This is a critical step in target deconvolution and understanding the specific role of renal V2 receptors in fluid homeostasis.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Velmupressin acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.